molecular formula C20H27ClN2O5 B3950032 [1-[(4-Chlorophenyl)methyl]piperidin-4-yl]-piperidin-1-ylmethanone;oxalic acid

[1-[(4-Chlorophenyl)methyl]piperidin-4-yl]-piperidin-1-ylmethanone;oxalic acid

Cat. No.: B3950032
M. Wt: 410.9 g/mol
InChI Key: QPWYLRRCJOJWBW-UHFFFAOYSA-N
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Description

[1-[(4-Chlorophenyl)methyl]piperidin-4-yl]-piperidin-1-ylmethanone;oxalic acid: is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring substituted with a chlorophenyl group and an oxalic acid moiety, making it a subject of study in organic chemistry and pharmacology.

Properties

IUPAC Name

[1-[(4-chlorophenyl)methyl]piperidin-4-yl]-piperidin-1-ylmethanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25ClN2O.C2H2O4/c19-17-6-4-15(5-7-17)14-20-12-8-16(9-13-20)18(22)21-10-2-1-3-11-21;3-1(4)2(5)6/h4-7,16H,1-3,8-14H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPWYLRRCJOJWBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2CCN(CC2)CC3=CC=C(C=C3)Cl.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-[(4-Chlorophenyl)methyl]piperidin-4-yl]-piperidin-1-ylmethanone;oxalic acid typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. Common synthetic routes include:

    Nucleophilic Substitution:

    Oxidation and Reduction: Various oxidation and reduction steps to achieve the desired functional groups.

    Condensation Reactions: Formation of the final compound through condensation reactions involving piperidine derivatives and oxalic acid.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms are often employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

[1-[(4-Chlorophenyl)methyl]piperidin-4-yl]-piperidin-1-ylmethanone;oxalic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides to modify the functional groups.

    Substitution: The chlorophenyl group can undergo electrophilic or nucleophilic substitution reactions, leading to a variety of products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, [1-[(4-Chlorophenyl)methyl]piperidin-4-yl]-piperidin-1-ylmethanone;oxalic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays.

Medicine

In medicine, the compound’s pharmacological properties are of interest. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development and therapeutic applications.

Industry

In the industrial sector, [1-[(4-Chlorophenyl)methyl]piperidin-4-yl]-piperidin-1-ylmethanone;oxalic acid can be used in the production of specialty chemicals, polymers, and other materials with specific properties.

Mechanism of Action

The mechanism of action of [1-[(4-Chlorophenyl)methyl]piperidin-4-yl]-piperidin-1-ylmethanone;oxalic acid involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering downstream effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [1-[(4-Chlorophenyl)methyl]piperidin-4-yl]-piperidin-1-ylmethanone;oxalic acid apart from similar compounds is its specific combination of functional groups and its potential for diverse applications in various fields. Its unique structure allows for a wide range of chemical modifications and interactions, making it a versatile compound for research and industrial use.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[1-[(4-Chlorophenyl)methyl]piperidin-4-yl]-piperidin-1-ylmethanone;oxalic acid
Reactant of Route 2
[1-[(4-Chlorophenyl)methyl]piperidin-4-yl]-piperidin-1-ylmethanone;oxalic acid

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